molecular formula C17H24IN3O B4563831 N-[1-(1-adamantyl)ethyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

N-[1-(1-adamantyl)ethyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4563831
M. Wt: 413.3 g/mol
InChI Key: ZKBXJPJIDWOLAP-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)ethyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by the presence of an adamantyl group, an iodine atom, and a pyrazole ring

Scientific Research Applications

N-[1-(1-adamantyl)ethyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)ethyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Iodination of the Pyrazole Ring: The pyrazole ring is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions.

    Coupling Reaction: The iodinated pyrazole intermediate is then coupled with the adamantyl intermediate through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Final Amidation: The resulting intermediate undergoes amidation with a suitable amine, such as methylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)ethyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the iodine atom or other functional groups.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in DMF.

Major Products Formed

    Oxidation: Oxidized derivatives with higher oxidation states.

    Reduction: Reduced derivatives with the iodine atom replaced by hydrogen.

    Substitution: Substituted derivatives with different nucleophiles replacing the iodine atom.

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)ethyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, enhancing the compound’s binding affinity to its targets. The iodine atom and pyrazole ring contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

N-[1-(1-adamantyl)ethyl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    N-[1-(1-adamantyl)ethyl]-4-ethylbenzamide: Similar in structure but with an ethyl group instead of an iodine atom.

    N-[1-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)propanamide: Contains a chlorophenoxy group instead of a pyrazole ring.

    N-[(1-adamantyl)methyl]-4-nitrosoaniline: Features a nitroso group instead of an iodine atom.

The uniqueness of this compound lies in its combination of the adamantyl group, iodine atom, and pyrazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-4-iodo-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24IN3O/c1-10(19-16(22)15-14(18)9-21(2)20-15)17-6-11-3-12(7-17)5-13(4-11)8-17/h9-13H,3-8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBXJPJIDWOLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NN(C=C4I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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